Cas no 1946843-02-2 (4-(Biphenyl-4-yl)-DL-phenylalanine)

4-(Biphenyl-4-yl)-DL-phenylalanine is a synthetic phenylalanine derivative featuring a biphenyl moiety at the para position of the phenyl ring. This structural modification enhances its potential as a versatile intermediate in pharmaceutical and biochemical research, particularly in the development of peptide-based therapeutics and enzyme inhibitors. The biphenyl group introduces increased hydrophobicity and steric bulk, which can influence binding affinity and metabolic stability. Its racemic form (DL) allows for flexibility in chiral resolution studies or applications where enantiomeric purity is not critical. The compound is valued for its utility in structure-activity relationship (SAR) investigations and as a building block for novel bioactive molecules.
4-(Biphenyl-4-yl)-DL-phenylalanine structure
1946843-02-2 structure
Product name:4-(Biphenyl-4-yl)-DL-phenylalanine
CAS No:1946843-02-2
MF:C21H19NO2
MW:317.381065607071
CID:5694225
PubChem ID:54412903

4-(Biphenyl-4-yl)-DL-phenylalanine Chemical and Physical Properties

Names and Identifiers

    • 4-(Biphenyl-4-yl)-DL-phenylalanine
    • F79592
    • 1946843-02-2
    • SCHEMBL180272
    • 2-amino-3-[4-(4-phenylphenyl)phenyl]propanoic acid
    • [1,1':4',1''-Terphenyl]-4-propanoic acid, α-amino-
    • Inchi: 1S/C21H19NO2/c22-20(21(23)24)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13,20H,14,22H2,(H,23,24)
    • InChI Key: VVJSFKRZWZKXLP-UHFFFAOYSA-N
    • SMILES: OC(C(CC1C=CC(=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1)N)=O

Computed Properties

  • Exact Mass: 317.142
  • Monoisotopic Mass: 317.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.184±0.06 g/cm3(Predicted)
  • Boiling Point: 542.4±50.0 °C(Predicted)
  • pka: 2.22±0.10(Predicted)

4-(Biphenyl-4-yl)-DL-phenylalanine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01JNBG-5g
4-(Biphenyl-4-yl)-DL-phenylalanine
1946843-02-2 97%
5g
$863.00 2025-02-11
1PlusChem
1P01JN34-1g
4-(Biphenyl-4-yl)-DL-phenylalanine
1946843-02-2 97%
1g
$256.00 2024-06-17
Aaron
AR01JNBG-500mg
4-(Biphenyl-4-yl)-DL-phenylalanine
1946843-02-2 97%
500mg
$197.00 2025-02-11
1PlusChem
1P01JN34-500mg
4-(Biphenyl-4-yl)-DL-phenylalanine
1946843-02-2 97%
500mg
$178.00 2024-06-17
1PlusChem
1P01JN34-5g
4-(Biphenyl-4-yl)-DL-phenylalanine
1946843-02-2 97%
5g
$749.00 2024-06-17
Aaron
AR01JNBG-1g
4-(Biphenyl-4-yl)-DL-phenylalanine
1946843-02-2 97%
1g
$292.00 2025-02-11

Additional information on 4-(Biphenyl-4-yl)-DL-phenylalanine

Introduction to 4-(Biphenyl-4-yl)-DL-phenylalanine (CAS No. 1946843-02-2)

4-(Biphenyl-4-yl)-DL-phenylalanine, identified by the Chemical Abstracts Service Number (CAS No.) 1946843-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This molecule, featuring a biphenyl moiety linked to a DL-phenylalanine backbone, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in drug design and biomimetic studies.

The biphenyl ring in 4-(Biphenyl-4-yl)-DL-phenylalanine introduces rigidity and hydrophobicity to the molecule, which can be strategically leveraged to modulate its interactions with biological targets. The presence of the phenylalanine unit provides a scaffold that mimics natural amino acids, enabling potential applications in peptide mimetics and enzyme inhibition. This combination of structural features has positioned this compound as a subject of interest for researchers exploring novel therapeutic agents.

In recent years, advancements in computational chemistry and molecular modeling have allowed for more precise predictions of the pharmacological properties of such compounds. Studies have indicated that the biphenyl substituent can enhance binding affinity to certain protein targets, making 4-(Biphenyl-4-yl)-DL-phenylalanine a valuable building block for structure-based drug design. For instance, its ability to interact with hydrophobic pockets in enzymes has been highlighted in simulations, suggesting potential applications in developing inhibitors for metabolic pathways.

Moreover, the stereochemical configuration at the chiral center in DL-phenylalanine offers flexibility in designing enantiomerically pure derivatives. This is particularly relevant in medicinal chemistry, where enantiomeric purity often correlates with improved efficacy and reduced side effects. Research has demonstrated that subtle modifications around the biphenyl ring can fine-tune the pharmacokinetic profile of derivatives, making 4-(Biphenyl-4-yl)-DL-phenylalanine a versatile precursor for further chemical exploration.

The compound's potential extends beyond drug development into materials science, where its aromatic structure could contribute to the design of functional polymers or liquid crystals. The interplay between electronic and steric effects inherent in biphenyl derivatives remains an active area of investigation, with implications for optoelectronic applications.

Recent experimental studies have begun to elucidate the biological activity of 4-(Biphenyl-4-yl)-DL-phenylalanine, revealing intriguing interactions with certain signaling pathways. For example, preliminary data suggest that this molecule may exhibit modulatory effects on neurotransmitter receptors, which could be exploited for therapeutic purposes in neurological disorders. These findings underscore the importance of continued research into this class of compounds.

The synthesis of 4-(Biphenyl-4-yl)-DL-phenylalanine presents unique challenges due to the need for precise functionalization of both the biphenyl ring and the phenylalanine moiety. Advances in synthetic methodologies have enabled more efficient routes to this compound, facilitating its incorporation into larger molecular frameworks. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the biphenyl linkage, while asymmetric synthesis strategies are being employed to achieve enantiomerically enriched derivatives.

The growing interest in 4-(Biphenyl-4-yl)-DL-phenylalanine is also reflected in its increasing presence in patent literature and academic publications. Researchers are exploring its utility as a scaffold for novel therapeutics, with particular focus on oncology and central nervous system disorders. The compound's ability to mimic natural amino acids while introducing non-natural structural elements makes it an attractive candidate for designing molecules that can outcompete endogenous substrates or modulate enzyme activity.

In conclusion, 4-(Biphenyl-4-yl)-DL-phenylalanine (CAS No. 1946843-02-2) represents a fascinating intersection of organic chemistry and biomedicine. Its unique structural features and demonstrated potential make it a valuable asset for researchers seeking to develop innovative therapeutic strategies. As our understanding of its properties continues to evolve, so too will its applications across multiple scientific disciplines.

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